![molecular formula C13H19NO2S B2955615 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide CAS No. 2097935-03-8](/img/structure/B2955615.png)
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions with various substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Antibacterial and Non-cytotoxic Properties
Novel Enaminones as Non-Cytotoxic Compounds with Mild Antibacterial Activity
A study by Cindrić et al. (2018) on non-symmetric enaminones demonstrates their non-cytotoxic nature and mild or no antibacterial activity against several bacteria strains. This research suggests potential applications of similar compounds in antibacterial research, with emphasis on their safety due to non-cytotoxic properties (Cindrić et al., 2018).
Synthesis of Fluorophores
N-ethoxycarbonylpyrene- and Perylene Thioamides as Building Blocks in the Synthesis of Efficient Color-tunable 4-hydroxythiazole-based Fluorophores
Witalewska et al. (2019) utilized thioamides to synthesize a variety of fluorescent dyes, demonstrating applications in the development of materials for optoelectronic devices due to their color-tunable fluorescence properties (Witalewska et al., 2019).
Antibiotic Synthesis
An Efficient Synthesis of Antibiotic SF-2312
The work by Hanaya and Itoh (2010) on synthesizing a compound related to N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide shows its potential in antibiotic development, showcasing the synthesis route for SF-2312, a compound with antibacterial properties (Hanaya & Itoh, 2010).
Synthesis and Application in Material Science
Soluble Phenyl- or Alkoxyphenyl-Substituted Rigid-Rod Polyamides and Polyimides
Research by Spiliopoulos and Mikroyannidis (1998) into the synthesis of polymers with pendent groups that enhance solubility and thermal stability suggests the utility of structurally similar compounds in creating advanced materials with specific physical properties (Spiliopoulos & Mikroyannidis, 1998).
Wirkmechanismus
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives often work by interacting with specific receptors or enzymes in the body, leading to changes in cellular function .
Result of Action
The therapeutic effects of thiophene derivatives can range from anti-inflammatory to anti-cancer effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-5-13(16)14-9-8-11-6-7-12(17-11)10(2)15/h3,6-7,10,15H,1,4-5,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXNFEAPRRQQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

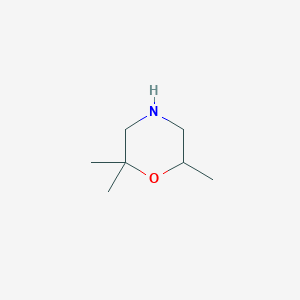
![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)
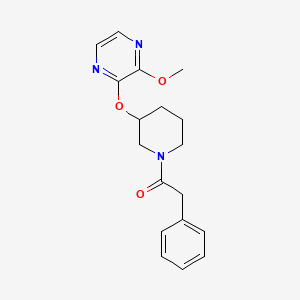
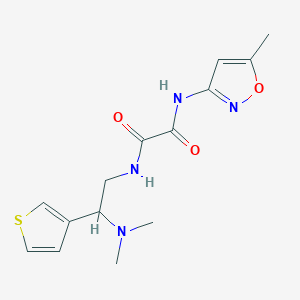
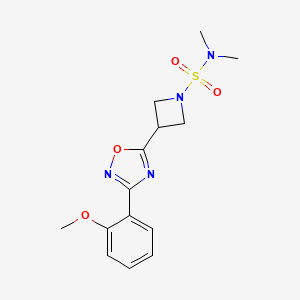
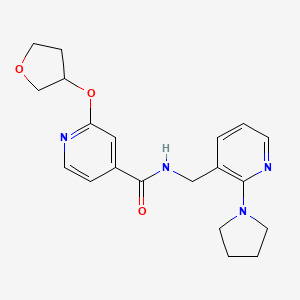

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2955549.png)
![N-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2955551.png)
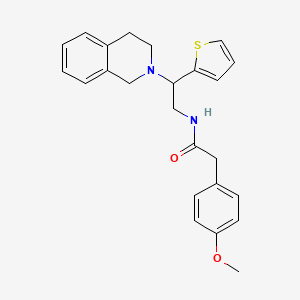
![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)